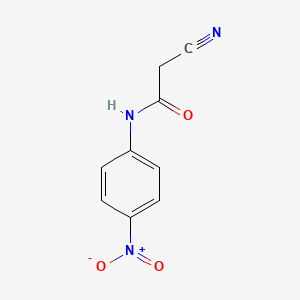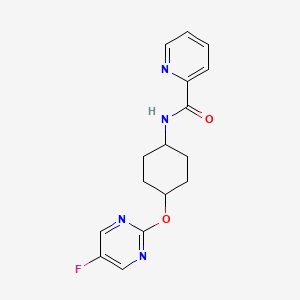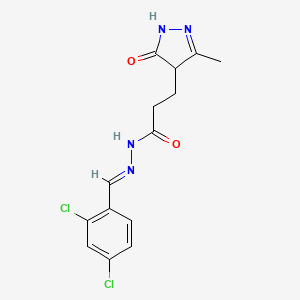
(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to "(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide" has been reported in the literature. For instance, a novel crystal of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray diffraction . Similarly, another compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized by the same methods . These studies provide a foundation for understanding the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of these compounds was confirmed through single crystal X-ray analysis. For example, the molecule mentioned in paper crystallizes in the monoclinic space group with specific lattice parameters. The molecular structure was further confirmed by comparing predicted Z-matrix geometries and spectroscopic data with experimental results. Density Functional Theory (DFT) calculations were carried out to support these findings . In paper , the optimized molecular structures of different species of the compound were investigated both experimentally and theoretically, providing insights into the stability and reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of these compounds was inferred from theoretical calculations. For instance, high energy values for certain transitions were reported for the compound in paper , suggesting high reactivity compared to other known substances like naloxone, cocaine, and scopolamine. These transitions are related to the planarity of CH3 groups linked to the nitrogen atom, which could influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their solvation energies and stability in solution. The solvation energy values observed for both species of the compound in paper indicate high solubility in solution. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies support the higher stability of the cationic species in solution . The vibrational frequencies and corresponding vibrational assignments were also reported, providing a comprehensive understanding of the compound's physical properties .
Biological Evaluation
Both compounds were evaluated for their biological activities. The compound in paper was tested in vitro for anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies showed that the compound could tightly anchor to the active site, making it a potent α-glucosidase inhibitor . Similarly, the compound in paper exhibited in vitro antidiabetic and antioxidant activities, with molecular docking studies suggesting potential anti-diabetic activity via inhibition of α-glucosidase enzyme .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, confirming its structure (Karrouchi et al., 2020).
- Crystal Structure : Studies have detailed its crystal structure, providing insights into its molecular geometry and electronic structure (Karrouchi et al., 2021).
Potential Applications
- Antidiabetic Potential : The compound has shown potential as an antidiabetic agent, as indicated by molecular docking studies that suggest its effectiveness in inhibiting α-glucosidase and α-amylase enzymes (Karrouchi et al., 2021).
- Molecular Docking Studies : The molecular docking studies have revealed that the compound can potentially interact with core residues of target proteins, indicating its applicability in drug development (Karrouchi et al., 2020).
- Bioinformatic Characterization : Further research has explored its bioinformatic characterization, suggesting its potential use in treating neurodegenerative disorders (Avram et al., 2021).
Other Studies
- Vibrational Spectroscopy and DFT Calculations : Extensive quantum chemical studies have been carried out on derivatives of this compound, providing insights into its reactivity and stability in different media (Pillai et al., 2017).
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-8-11(14(22)20-18-8)4-5-13(21)19-17-7-9-2-3-10(15)6-12(9)16/h2-3,6-7,11H,4-5H2,1H3,(H,19,21)(H,20,22)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRBWNXIGNUIAF-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321480 | |
| Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-(2,4-dichlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide | |
CAS RN |
306302-95-4 | |
| Record name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]thiophene-2-carboxylate](/img/structure/B3018859.png)
![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
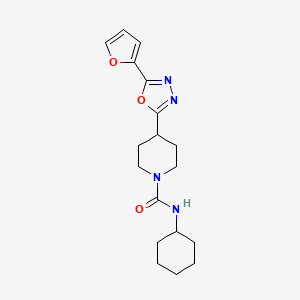
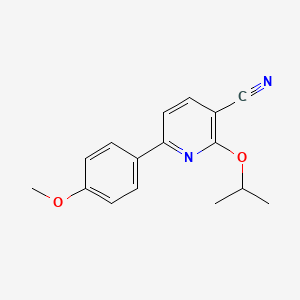
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)
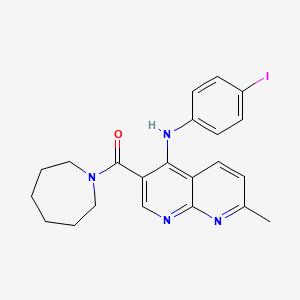
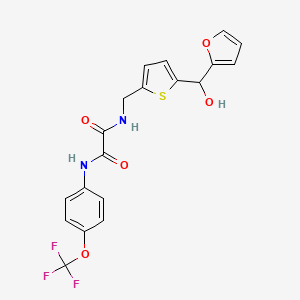
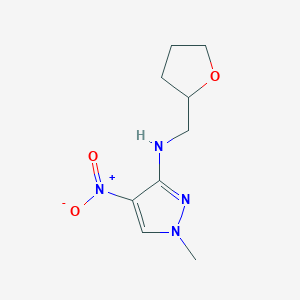
![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)
